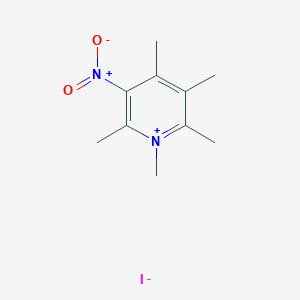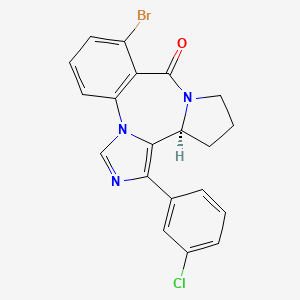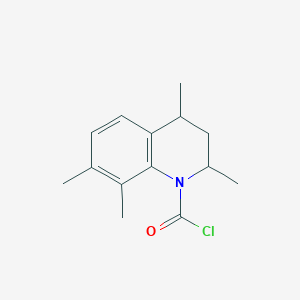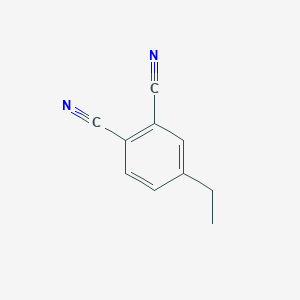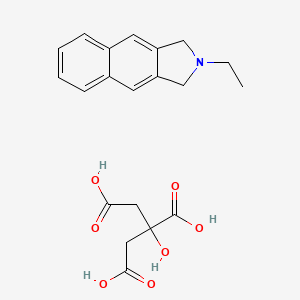![molecular formula C9H6Cl3NO2 B14336418 N-[(Dichloroacetyl)oxy]benzenecarboximidoyl chloride CAS No. 105755-38-2](/img/structure/B14336418.png)
N-[(Dichloroacetyl)oxy]benzenecarboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Dichloroacetyl)oxy]benzenecarboximidoyl chloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a dichloroacetyl group and a benzenecarboximidoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Dichloroacetyl)oxy]benzenecarboximidoyl chloride typically involves the reaction of benzenecarboximidoyl chloride with dichloroacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(Dichloroacetyl)oxy]benzenecarboximidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N-[(Dichloroacetyl)oxy]benzenecarboximidoyl chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes
Mechanism of Action
The mechanism of action of N-[(Dichloroacetyl)oxy]benzenecarboximidoyl chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates that interact with biomolecules, leading to various biological outcomes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(Dichloroacetyl)oxy]benzenecarboximidoyl chloride include other benzenecarboximidoyl derivatives and dichloroacetyl-containing compounds. These compounds share structural similarities but may differ in their reactivity and applications .
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
105755-38-2 |
|---|---|
Molecular Formula |
C9H6Cl3NO2 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
[[chloro(phenyl)methylidene]amino] 2,2-dichloroacetate |
InChI |
InChI=1S/C9H6Cl3NO2/c10-7(11)9(14)15-13-8(12)6-4-2-1-3-5-6/h1-5,7H |
InChI Key |
LLEHTEPKBUAYKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


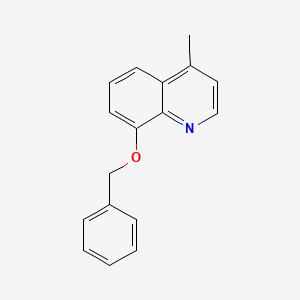


![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336353.png)




